An In-Depth Technical Guide to Nα-Methyl-L-histidine Hydrochloride (N-Me-His-OH.HCl)
An In-Depth Technical Guide to Nα-Methyl-L-histidine Hydrochloride (N-Me-His-OH.HCl)
This guide provides a comprehensive technical overview of Nα-Methyl-L-histidine hydrochloride (N-Me-His-OH.HCl), a specialized amino acid derivative. It is intended for researchers, scientists, and professionals in drug development who are looking to understand its chemical properties, synthesis, and applications, particularly in the realm of peptide and medicinal chemistry.
Core Identification and Molecular Structure
Nα-Methyl-L-histidine hydrochloride is a derivative of the essential amino acid L-histidine, distinguished by a methyl group attached to the alpha-amino group of the amino acid backbone. This modification significantly alters its chemical properties and steric profile compared to its parent molecule.
| Identifier | Value | Source |
| Chemical Name | Nα-Methyl-L-histidine hydrochloride | N/A |
| Synonyms | (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride | [1] |
| CAS Number | 17451-62-6 | [1] |
| Molecular Formula | C₇H₁₁N₃O₂·HCl | [1] |
| Molecular Weight | 205.64 g/mol | N/A |
Molecular Structure:
The structure of Nα-Methyl-L-histidine consists of a central alpha-carbon bonded to a carboxyl group, a hydrogen atom, a methylamino group, and a side chain featuring an imidazole ring. The hydrochloride salt form ensures its stability and enhances its solubility in aqueous media.
Caption: Molecular structure of Nα-Methyl-L-histidine Hydrochloride.
The Critical Distinction: Nα-Methylation vs. Ring Methylation
A point of frequent confusion, yet of paramount importance, is the distinction between Nα-methylated histidine and its isomers, 1-methylhistidine (Nπ-methylhistidine) and 3-methylhistidine (Nτ-methylhistidine).[2]
-
Nα-Methyl-L-histidine: The methyl group is on the alpha-amino nitrogen of the amino acid backbone.
-
1-Methyl-L-histidine (Nπ): The methyl group is on the nitrogen of the imidazole ring further from the side chain.
-
3-Methyl-L-histidine (Nτ): The methyl group is on the nitrogen of the imidazole ring closer to the side chain.
This structural difference has profound biological implications. 3-Methylhistidine, formed by the post-translational methylation of histidine residues in actin and myosin, is a well-established biomarker for muscle protein breakdown.[3][4] Its release during muscle catabolism and subsequent excretion in urine provides a direct measure of muscle wasting.[3][4] 1-Methylhistidine also serves as a biomarker, primarily for meat consumption, as it is not endogenously produced in humans but is present in the muscle tissue of other species.[4]
In contrast, a defined biological role for free Nα-Methyl-L-histidine as a metabolite or signaling molecule is not well-documented in the scientific literature. Its primary significance lies in its utility as a synthetic building block in peptide chemistry.
Caption: Isomeric forms of methylated L-histidine.
Synthesis of Nα-Methyl-L-histidine Hydrochloride
The synthesis of Nα-methylated amino acids, including Nα-Methyl-L-histidine, typically involves multi-step procedures that require careful protection of reactive functional groups to ensure regioselectivity. A common strategy is reductive amination.
General Synthetic Strategy: Reductive Amination
A plausible synthetic route involves the reaction of L-histidine methyl ester with an aldehyde (e.g., formaldehyde) to form a Schiff base, followed by reduction of the imine to the secondary amine. Subsequent hydrolysis of the ester and salt formation yields the final product.
Caption: General synthetic workflow for Nα-Methyl-L-histidine HCl.
Illustrative Experimental Protocol (Conceptual)
The following protocol is a conceptual illustration based on established methods for N-methylation of amino acids.[5]
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Protection of the Carboxyl Group: L-histidine is first converted to its methyl ester to prevent its participation in subsequent reactions. This is typically achieved by refluxing L-histidine in methanol with a catalyst such as thionyl chloride or hydrogen chloride gas.
-
Reductive Amination: The resulting L-histidine methyl ester is dissolved in a suitable solvent (e.g., methanol). An aqueous solution of formaldehyde is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Deprotection: The methyl ester is hydrolyzed to the free carboxylic acid. This is usually done by adding a base, such as sodium hydroxide, and stirring until the reaction is complete.
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Purification and Salt Formation: The reaction mixture is neutralized, and the product is purified, often using ion-exchange chromatography. The purified Nα-Methyl-L-histidine is then dissolved in a minimal amount of water, and a stoichiometric amount of hydrochloric acid is added. The final product, Nα-Methyl-L-histidine hydrochloride, is obtained by crystallization or lyophilization.
Physicochemical Properties
The introduction of a methyl group on the alpha-amino nitrogen alters the physicochemical properties of histidine.
| Property | Observation | Rationale/Implication |
| pKa | The pKa of the α-amino group is expected to be slightly higher than that of L-histidine. | The electron-donating nature of the methyl group increases the basicity of the nitrogen. |
| Solubility | The hydrochloride salt is generally soluble in water.[6] | The salt form enhances polarity and interaction with water molecules. |
| Lipophilicity | N-methylation increases lipophilicity compared to the parent amino acid. | This property is often exploited in drug design to improve membrane permeability.[5][7] |
| Conformation | The N-methyl group introduces steric hindrance that restricts the conformational flexibility of the peptide backbone when incorporated into a peptide chain. | This can be used to stabilize specific secondary structures in peptides.[7][8] |
Applications in Research and Drug Development
The primary application of Nα-Methyl-L-histidine is as a specialized building block in solid-phase peptide synthesis (SPPS).
Peptide Modification and Peptidomimetics
N-methylation of amino acid residues is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1] The incorporation of Nα-Methyl-L-histidine into a peptide sequence can confer several advantageous properties:
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Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond resistant to cleavage.[1][7][9] This increases the in vivo half-life of the peptide drug.
-
Enhanced Membrane Permeability and Bioavailability: The increased lipophilicity can improve the ability of a peptide to cross cell membranes, potentially leading to better oral bioavailability.[1][7][9]
-
Conformational Constraint: By restricting bond rotation, N-methylation can lock the peptide backbone into a specific conformation that may be more favorable for binding to its biological target.[7][8] This can lead to increased potency and receptor selectivity.
-
Modulation of Biological Activity: The altered conformation and electronic properties can convert a peptide agonist into an antagonist, or vice versa, providing a valuable tool for structure-activity relationship (SAR) studies.[1][7]
Experimental Workflow: Incorporation into a Peptide via SPPS
Below is a generalized workflow for incorporating Nα-Methyl-L-histidine into a peptide using Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for incorporating Nα-Me-His into a peptide via SPPS.
Causality Behind Experimental Choices:
-
Fmoc-Nα-Me-His(Trt)-OH: The use of protecting groups is essential. The Fmoc group on the N-terminus prevents self-polymerization, while the Trityl (Trt) group on the imidazole side chain prevents side reactions during peptide coupling.[10]
-
Coupling Reagents: Coupling N-methylated amino acids can be sterically hindered and slower than coupling standard amino acids. Therefore, potent coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often required to achieve high coupling efficiency.
-
Cleavage Cocktail: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the solid support and remove the side-chain protecting groups.
Analytical Methods
The characterization and quantification of Nα-Methyl-L-histidine and peptides containing this residue rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized amino acid and to verify its incorporation into the peptide chain. The presence of the N-methyl singlet in the ¹H NMR spectrum is a key diagnostic feature.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the molecule. When incorporated into a peptide, tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the N-methylated residue.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for purifying Nα-Methyl-L-histidine-containing peptides and for assessing their purity.
Conclusion and Future Perspectives
Nα-Methyl-L-histidine hydrochloride is a specialized amino acid derivative whose primary value lies in its role as a synthetic tool for creating modified peptides with enhanced therapeutic properties. It is crucial for researchers to distinguish it from its biologically significant isomers, 1- and 3-methylhistidine, to avoid misinterpretation of experimental data. While the direct biological functions of free Nα-Methyl-L-histidine remain an area for potential investigation, its application in peptidomimetic and drug discovery continues to be a valuable strategy for improving the stability, bioavailability, and efficacy of peptide-based therapeutics.
References
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Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Methyl-L-histidine in Muscle Physiology and Research. (2024). [Link]
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Organic Chemistry, 14(3), 185-201.
- He, C., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
- Liu, F., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9.
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Aapptec. N-Methyl Amino Acids. [Link]
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ResearchGate. The assigned 1D ¹H NMR spectrum of 25 mM l-His in water at pH 7.5 and temperature 20 °C. [Link]
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FooDB. Showing Compound 1-Methylhistidine (FDB093588). (2019). [Link]
- Miller, S. C., & Scanlan, T. S. (1997). A convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4390-4401.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 90638, N-methyl-L-histidine. [Link]
- Moura, G. M., et al. (2022). Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. Journal of Molecular Modeling, 28(8), 223.
- Noordam, A., Maat, L., & Beyerman, H. C. (1978). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Recueil des Travaux Chimiques des Pays-Bas, 97(9), 240-242.
- Han, S. H., & Kim, Y. A. (2014). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 79(15), 7206-7213.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 92105, 1-Methyl-L-histidine. [Link]
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BEVITAL AS. 3-Methylhistidine and 1-methylhistidine. [Link]
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FooDB. Showing Compound 3-Methyl-L-histidine (FDB021798). (2011). [Link]
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Carl ROTH GmbH + Co. KG. Safety Data Sheet: L-Histidine hydrochloride monohydrate. (2021). [Link]
- Yang, J., et al. (2022). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
- Ohno, S., et al. (2004). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Journal of Biochemistry, 136(2), 167-175.
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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